3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Description
Electronic Modifications
- Unsubstituted derivative (C₈H₁₂N₂O₂) : The absence of aromatic groups results in higher solubility in polar solvents (e.g., dimethyl sulfoxide) due to increased hydrogen-bonding capacity.
- 8-Phenyl derivative (C₁₄H₁₆N₂O₂) : The phenyl group at position 8 enhances lipophilicity, reducing aqueous solubility but improving membrane permeability.
- 3-(3,5-Dimethylphenyl) derivative (C₁₃H₁₆N₂O₂) : The electron-donating methyl groups stabilize the aromatic system via hyperconjugation, potentially influencing reactivity at the nitrogen center.
Steric Effects
- Substituent position : Substituents at position 3 (as in 3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione) introduce steric hindrance near the spiro junction, constraining rotational freedom. In contrast, position 8 substituents (e.g., 8-phenyl) exert less influence on ring dynamics.
- Crystal packing : Bulky substituents like 3,5-dimethylphenyl disrupt close-packing efficiencies, leading to lower melting points compared to simpler derivatives.
Table 2: Structural and Physical Properties of Selected Derivatives
The interplay between electronic and steric factors underscores the versatility of the diazaspiro[4.5]decane-2,4-dione scaffold in medicinal and materials chemistry.
Properties
CAS No. |
88808-36-0 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C16H20N2O2/c1-11-8-12(2)10-13(9-11)18-14(19)16(17-15(18)20)6-4-3-5-7-16/h8-10H,3-7H2,1-2H3,(H,17,20) |
InChI Key |
BJVHAUIFJYTFOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3(CCCCC3)NC2=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3,5-Dimethylaniline with Cyclohexanedione Derivatives
The most widely reported approach involves reacting 3,5-dimethylaniline with a functionalized cyclohexanedione precursor under acidic or basic conditions. This method leverages the nucleophilic nature of the aniline’s amine group to form the diazaspiro core.
Multi-Step Functionalization of Preformed Spiro Intermediates
Alternative routes begin with simpler spiro structures (e.g., 1,3-diazaspiro[4.5]decane-2,4-dione) and introduce the 3,5-dimethylphenyl group via Friedel-Crafts alkylation or Ullmann coupling.
Detailed Synthetic Protocols
Single-Pot Cyclocondensation Method
This method, adapted from analogous spirocyclic syntheses, involves:
-
Reagents :
-
3,5-Dimethylaniline (1.0 equiv)
-
1,3-Cyclohexanedione (1.2 equiv)
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Ammonium acetate (catalyst)
-
Glacial acetic acid (solvent)
-
-
Procedure :
-
Heat the mixture at 120°C under reflux for 12–16 hours .
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Cool the reaction, precipitate the product with ice water, and purify via recrystallization (ethanol/water).
-
Key Reaction Mechanism:
The amine group of 3,5-dimethylaniline attacks the carbonyl carbon of cyclohexanedione, followed by intramolecular cyclization to form the spiro structure. Acetic acid facilitates proton transfer and stabilizes intermediates.
Two-Step Synthesis via Intermediate Imine Formation
A patent-derived method modifies the spiro core before introducing the aryl group:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Cyclohexanedione + ammonium carbonate + KCN (ethanol, 80°C) | Forms 1,3-diazaspiro[4.5]decane-2,4-dione core |
| 2 | Intermediate + 3,5-dimethylbenzoyl chloride (DMF, NaH, 0°C → rt) | Introduces dimethylphenyl group via N-acylation |
Final Yield : ~35–40% after column chromatography.
Reaction Optimization and Challenges
Critical Parameters
-
Temperature : Excessive heat (>130°C) promotes side reactions like diketone decarbonylation.
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) improve aryl group incorporation but may reduce cyclization efficiency.
-
Catalysts : Lewis acids (e.g., ZnCl₂) increase reaction rates but complicate purification.
Common Byproducts
-
Dealkylated analogs : Formed via cleavage of methyl groups under acidic conditions.
Analytical Characterization
Post-synthesis validation relies on:
Spectroscopic Data
Purity Assessment
Comparison with Related Compounds
The synthesis of 3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione shares similarities with other spiro diketones but requires precise control to retain the dimethylphenyl group’s steric bulk. For example:
Chemical Reactions Analysis
Types of Reactions
The compound’s reactivity stems from its diazaspiro framework and diketone functionality . Key reaction types include:
-
Nucleophilic addition : The diketone moieties (C=O groups) are susceptible to nucleophilic attack, particularly under basic or acidic conditions .
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Electrophilic substitution : The aromatic ring’s para positions (relative to the spiro junction) may undergo electrophilic substitution due to the activating methyl groups .
-
Reduction : The diketone groups can be reduced to secondary alcohols or amines using agents like lithium aluminum hydride (LiAlH₄) .
-
Cyclization reactions : The spirocyclic structure may participate in ring-opening or rearrangement under specific conditions, though direct evidence for this compound is limited .
Common Reagents and Conditions
| Reaction Type | Reagents | Typical Conditions |
|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Aqueous acidic medium |
| Reduction | LiAlH₄, NaBH₄ | Anhydrous ether or THF |
| Nucleophilic Addition | Grignard reagents, NH₃ | Dry ether or THF |
| Substitution | HNO₃, SOCl₂ | H₂SO₄ (catalyst) or DMF |
These reagents and conditions are inferred from analogous spirocyclic compounds .
Major Products Formed
The reaction pathway depends on the functional group targeted:
-
Reduction of diketones : Produces secondary alcohols (e.g., 1,3-diazaspiro[4.5]decane-2,4-diol) .
-
Electrophilic substitution : Introduces nitro (-NO₂), sulfonic acid (-SO₃H), or halogen groups on the aromatic ring .
-
Nucleophilic addition : Forms imine derivatives if amines react with the carbonyl groups .
Structural Analogues and Reactivity Trends
Synthetic Implications
While direct reaction data for this specific compound is limited, insights from related spirocycles suggest:
-
Stability : The methyl groups on the aromatic ring may stabilize the diketone moieties against hydrolysis .
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Steric effects : The bulky spiro framework could hinder nucleophilic attack compared to non-spiro ketones .
-
Biological applications : Analogous diazaspiro compounds are explored in drug design for their ability to interact with enzymes or receptors .
Scientific Research Applications
Antidiabetic Activity
Research indicates that compounds similar to 3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione exhibit antidiabetic properties by acting as aldose reductase inhibitors. This mechanism is crucial for preventing complications such as cataract formation in diabetic patients. The combination of sulfonylureas with imidazolidine-2,4-diones has shown promise in enhancing therapeutic efficacy against diabetes-related complications .
Anticancer Potential
Studies have suggested that spiro compounds can exhibit cytotoxic effects against various cancer cell lines. The unique structure of 3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione may facilitate interactions with cellular targets involved in cancer progression. Ongoing research aims to elucidate the specific pathways through which this compound exerts its anticancer effects.
Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to develop more complex molecules for pharmaceuticals and agrochemicals. For instance, the synthesis of derivatives that incorporate additional functional groups can lead to compounds with enhanced biological activity or improved solubility .
Catalytic Reactions
The spiro structure of 3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione has been utilized in catalytic asymmetric synthesis processes. Its unique geometry can influence reaction pathways and selectivity, making it a valuable component in the development of new synthetic methodologies .
Polymer Chemistry
Due to its stable structure and functional groups, this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research is ongoing into the development of new polymer composites that utilize this compound to achieve desired performance characteristics.
Nanotechnology
The compound's properties make it suitable for applications in nanotechnology, particularly in the design of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs could improve bioavailability and targeted delivery .
Case Studies
- Antidiabetic Drug Development : A study reported the synthesis of several derivatives based on the diazaspiro framework that demonstrated significant inhibition of aldose reductase activity, suggesting potential use in diabetes management .
- Cytotoxicity Assessment : Research involving various spiro compounds showed promising results against breast cancer cell lines, indicating that modifications to the diazaspiro structure could enhance anticancer activity .
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Spiro Ring Size : The target compound’s spiro[4.5] system (decane core) contrasts with larger spiro[5.5] analogs (e.g., 5d ), which exhibit higher melting points (162°C vs. 73–74°C for spiro[4.5] derivatives) due to increased molecular rigidity .
Substituent Effects :
- Aromatic Groups : Para-substituted analogs (e.g., 5b with 4-methylphenyl) show higher yields (60–85%) compared to meta-substituted derivatives, suggesting synthetic efficiency for para positions .
- Alkyl Chains : Addition of propylpiperazinyl chains (e.g., 13 ) enhances pharmacological activity, as seen in its antiplatelet effects (IC₅₀ = 27.3 μM) .
Pharmacological vs. Agrochemical Analogues
- Pharmaceutical Derivatives : Compounds such as 13 and 14 (with chlorophenyl substitutions) show antiplatelet activity, suggesting that electron-withdrawing groups (e.g., Cl) may enhance receptor binding .
- Pesticide Analogs: Procymidone and vinclozolin (3,5-dichlorophenyl derivatives) are fungicides, indicating that halogenated aromatic rings favor agrochemical utility .
Physicochemical Properties
- Thermal Stability : The unsubstituted parent diazaspiro[4.5]decane-2,4-dione exhibits a high melting point (218–220°C), whereas alkylated or aryl-substituted derivatives (e.g., 5a , 5d ) have lower melting points, likely due to reduced crystallinity .
- Solubility : Methyl esters of diazaspiro compounds (e.g., 6a ) are reported as viscous oils, implying moderate polarity and solubility in organic solvents .
Biological Activity
3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- CAS Number : 88808-36-0
- Molecular Formula : C17H22N2O2
- Molecular Weight : 286.37 g/mol
- Structure : The compound features a spirocyclic structure that is believed to enhance its biological interactions.
Research indicates that the spirocyclic structure of 3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione contributes to its biological activity through several mechanisms:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting tumor cell proliferation. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including hypopharyngeal tumor cells (FaDu) and cervical cancer cells. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell cycle progression .
- A comparative study indicated that it exhibited better cytotoxicity than the reference drug bleomycin in specific cancer models .
-
Neuropharmacological Effects :
- The compound has been explored for its potential in treating neurodegenerative diseases like Alzheimer's. It has been noted for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition could enhance cholinergic activity in the brain, potentially alleviating symptoms associated with cognitive decline .
Anticancer Studies
A study focused on the compound's effects on FaDu cells revealed:
- IC50 Value : Approximately 50 µM was determined as the concentration needed to inhibit cell growth by 50%.
- Mechanism : The compound induced apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
Neuropharmacological Studies
In a separate investigation:
- The compound was tested against AChE and BuChE activities.
- Results indicated a dual inhibition profile with IC50 values of 30 µM for AChE and 40 µM for BuChE, suggesting its potential as a dual inhibitor for enhancing cognitive function.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for 3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione?
- Methodology : Synthesis typically involves multi-step organic reactions, such as condensation or cyclization, with intermediates purified via column chromatography. Characterization relies on spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (e.g., HPLC). For structural confirmation, X-ray crystallography or computational modeling (DFT) may be employed.
- Key Data :
| Parameter | Value/Technique | Source |
|---|---|---|
| Molecular Weight | 182.224 g/mol | |
| Purity Analysis | HPLC with Chromolith® columns |
- Note : Supplementary materials from related spiro-diazaspiro compounds describe analogous synthetic pathways and analytical workflows .
Q. How can researchers address challenges in verifying purity and stability during storage?
- Methodology : Use accelerated stability studies under varying temperatures and humidity levels. Employ high-resolution LC-MS to detect degradation products. For purity, combine UV-Vis spectroscopy with reverse-phase HPLC (e.g., Purospher® STAR columns) .
- Critical Consideration : Commercial sources like Sigma-Aldrich may not provide analytical data, necessitating in-house validation .
Advanced Research Questions
Q. How to design experiments investigating the environmental fate and ecotoxicological impacts of this compound?
- Methodology : Follow frameworks like Project INCHEMBIOL, which evaluates physicochemical properties (e.g., logP, solubility), abiotic/biotic degradation, and bioaccumulation potential. Use standardized OECD guidelines for toxicity assays (e.g., Daphnia magna acute toxicity) .
- Experimental Design :
| Parameter | Approach | Reference |
|---|---|---|
| Environmental Fate | Soil/water partitioning studies | |
| Ecotoxicity | Multi-trophic level assays (cell to ecosystem) |
Q. What strategies resolve contradictions in pharmacological data across studies (e.g., receptor binding vs. functional activity)?
- Methodology : Conduct competitive binding assays paired with functional readouts (e.g., cAMP accumulation). Use statistical tools like Schild regression to differentiate antagonist vs. agonist effects. Cross-validate with structural analogs (e.g., 8-phenyl derivatives) to isolate substituent-specific activity .
- Case Study : Compound 13 (a structural analog) showed discrepancies between in vitro binding and in vivo efficacy, resolved via metabolite profiling .
Q. How to align mechanistic studies with theoretical frameworks in spirocyclic compound research?
- Methodology : Ground hypotheses in established theories (e.g., QSAR models for spirocyclic amines). Use molecular docking to map interactions with target receptors (e.g., serotonin or dopamine receptors). Validate findings with in silico ADMET predictions .
- Framework Integration : Link observed bioactivity to spirocyclic conformational rigidity, a key theoretical driver of receptor selectivity .
Data Contradiction and Reproducibility
Q. How to ensure reproducibility when literature reports conflicting spectral data (e.g., NMR shifts)?
- Methodology : Replicate synthesis using documented protocols and compare spectral fingerprints with public databases (e.g., PubChem). Solvent effects and pH variations must be controlled, as they influence chemical shifts. Cross-reference with analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid derivatives) for consistency checks .
Theoretical and Methodological Alignment
Q. What conceptual frameworks guide the study of spirocyclic compounds in neurodegenerative disease models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
